N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl
Overview
Description
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride is a chemical compound with the molecular formula C12H15N3O2S · 2HCl. It is known for its role as a selective inhibitor of cAMP-dependent protein kinase, making it significant in various biochemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride typically involves the reaction of isoquinoline derivatives with sulfonamide groups. The process includes:
Formation of Isoquinoline Derivative: Isoquinoline is reacted with appropriate reagents to introduce the sulfonamide group.
Methylaminoethyl Substitution: The intermediate product is then reacted with methylamine to introduce the methylaminoethyl group.
Formation of Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves:
Batch Processing: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted isoquinolines .
Scientific Research Applications
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition, particularly cAMP-dependent protein kinase.
Medicine: Investigated for its potential therapeutic effects in various diseases due to its enzyme inhibition properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The compound exerts its effects by inhibiting cAMP-dependent protein kinase. This inhibition occurs through binding to the catalytic subunit of the enzyme, preventing the phosphorylation of target proteins. This action affects various cellular pathways, including those involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-5-isoquinolinesulfonamide
- N-(2-Dimethylaminoethyl)-5-isoquinolinesulfonamide
- N-(2-Hydroxyethyl)-5-isoquinolinesulfonamide
Uniqueness
N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride is unique due to its specific inhibition of cAMP-dependent protein kinase, which is not observed in the other similar compounds. This specificity makes it a valuable tool in biochemical research .
Properties
IUPAC Name |
N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S.ClH/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12;/h2-6,9,13,15H,7-8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFLDSVYRDHDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113276-94-1, 116970-62-8 | |
Record name | H 8 dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113276-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-(Methylamino)ethyl)isoquinoline-5-sulfonamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116970628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-(METHYLAMINO)ETHYL)ISOQUINOLINE-5-SULFONAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPR5E3J77X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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